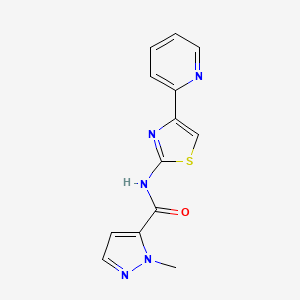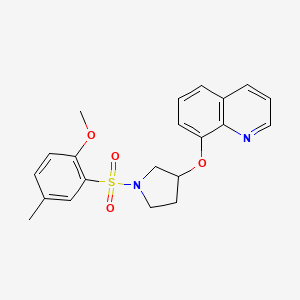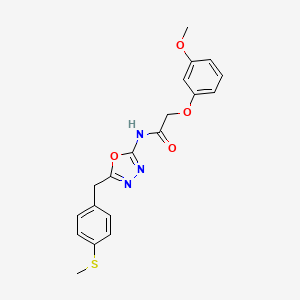
1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a complex organic molecule that likely contains a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms), a thiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom), and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized for various purposes. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have also been associated with analgesic (pain-relieving) properties . This could potentially make them useful in the development of new pain management medications.
Anti-Inflammatory Activity
The compound has been linked to anti-inflammatory effects . Inflammation is a vital part of the body’s immune response, but chronic inflammation can lead to various health problems, including some cancers and rheumatoid arthritis.
Antimicrobial Activity
Thiazole derivatives have shown antimicrobial properties, making them potentially useful in combating various types of infections .
Antifungal Activity
In addition to their antimicrobial properties, thiazole derivatives have also demonstrated antifungal activity . This could make them valuable in the treatment of various fungal infections.
Antiviral Activity
Thiazole derivatives have been found to exhibit antiviral properties . This suggests potential applications in the treatment of various viral diseases.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown potential in the treatment of cancer due to their antitumor and cytotoxic activities . For example, certain thiazole derivatives have demonstrated potent effects on prostate cancer .
Antibacterial Activity
Research has shown that thiazole and sulfonamide groups, both present in the compound, have known antibacterial activity . This suggests that the compound could be used in the development of new antibacterial agents.
Future Directions
properties
IUPAC Name |
2-methyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5OS/c1-18-11(5-7-15-18)12(19)17-13-16-10(8-20-13)9-4-2-3-6-14-9/h2-8H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGNEWDPXKJFGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(tert-butyl)-5-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2669244.png)
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2669248.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2669249.png)

![2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669252.png)

![Ethyl 3-[({[(2,6-dichlorobenzyl)oxy]imino}methyl)amino]-4-methoxythieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2669256.png)
![6-Cyclopropyl-2-[1-[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2669257.png)
![3-(4-Methoxyphenyl)-5,7-dimethyl-9-benzyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i] purine-6,8-dione](/img/no-structure.png)
![N-(4-methylbenzyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2669260.png)


